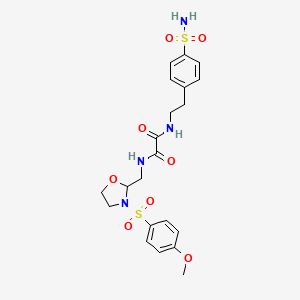

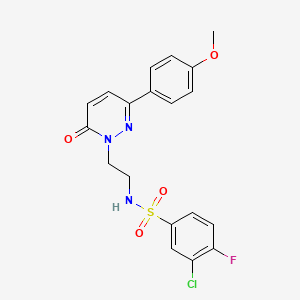

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O8S2 and its molecular weight is 526.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

Oxazolidinone derivatives, including compounds structurally related to N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, have been extensively studied for their antibacterial properties. Research indicates that these compounds exhibit significant in vitro activities against a wide range of bacterial pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, without cross-resistance to common antimicrobials. These studies demonstrate the potential of oxazolidinone derivatives as novel antibacterial agents against clinically important human pathogens (Zurenko et al., 1996).

Chemical Synthesis and Reactivity

The synthesis and reactivity of oxazolidinone derivatives, similar to the compound , have been explored to develop safer and more efficient methods for producing sulfamides, which are crucial in pharmaceuticals. These methods aim to replace hazardous reagents with safer alternatives, enhancing the practicality of synthesizing these compounds for various applications, including drug development (Borghese et al., 2006). Furthermore, the structural investigation of N-arylsulfonyloxazolidines highlights the importance of these compounds in designing new drugs with improved efficacy and safety profiles (Bolte & Strahringer, 1999).

Drug Design and Biological Activities

Research into 1,3-oxazolidinone derivatives has shown these compounds to possess a range of biological activities, including antimicrobial effects. The design and synthesis of these derivatives, bearing amide, sulfonamide, and thiourea moieties, have demonstrated potential against Gram-positive bacteria, suggesting their applicability in treating bacterial infections. Moreover, studies on these compounds' genotoxicity, cytotoxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters indicate their safety and effectiveness as drug candidates, particularly for antimicrobial applications (Karaman et al., 2018).

Electrophoretic and Biocompatible Applications

The development of electrophoretic and biocompatible poly(2-oxazolines) initiated by perfluoroalkanesulfoneimides showcases the versatility of oxazolidinone derivatives in biomedical engineering. These materials have been used for electrophoretic deposition with bioactive glass, indicating their potential in medical device coatings and tissue engineering applications (Hayashi & Takasu, 2015).

Propiedades

IUPAC Name |

N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8S2/c1-32-16-4-8-18(9-5-16)35(30,31)25-12-13-33-19(25)14-24-21(27)20(26)23-11-10-15-2-6-17(7-3-15)34(22,28)29/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)(H2,22,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVOJPMXOTWWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide](/img/structure/B2632880.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2632883.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)